molecular formula C7H13N3O2 B1295511 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid CAS No. 24341-66-0

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid

Cat. No.: B1295511
CAS No.: 24341-66-0
M. Wt: 171.2 g/mol
InChI Key: YMSWNNBAZYUSOC-UHFFFAOYSA-N
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Description

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid typically involves the reaction of an appropriate imidazole derivative with a butanoic acid derivative. One common method involves the use of 4,5-dihydro-1H-imidazole-2-amine and butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

    Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-2-yl)butanoic acid
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
  • 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylphenylamine

Uniqueness

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid is unique due to its specific structure, which combines an imidazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c11-6(12)2-1-3-8-7-9-4-5-10-7/h1-5H2,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWNNBAZYUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179081
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24341-66-0
Record name 4-[(4,5-Dihydro-1H-imidazol-2-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24341-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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